2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine is a chemical compound with the molecular formula C9H19NO It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-ylmethanol with an amine source under specific conditions. One common method includes the use of reductive amination, where the alcohol is first oxidized to an aldehyde, followed by reaction with an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)methylamine: This compound has a similar structure but differs in the position of the amine group.
2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanol: This compound contains a hydroxyl group instead of an amine group.
Uniqueness
2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
1060817-65-3 |
---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N-ethyl-2,2-dimethyloxan-4-amine |
InChI |
InChI=1S/C9H19NO/c1-4-10-8-5-6-11-9(2,3)7-8/h8,10H,4-7H2,1-3H3 |
InChI Key |
CHHKBQOLWAUFPM-UHFFFAOYSA-N |
SMILES |
CC1(CC(CCO1)CCN)C |
Canonical SMILES |
CCNC1CCOC(C1)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.